molecular formula C14H13N3O B13549235 4-(3-oxo-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl)benzonitrile

4-(3-oxo-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl)benzonitrile

Cat. No.: B13549235
M. Wt: 239.27 g/mol
InChI Key: KAONMGJPCLXUGI-UHFFFAOYSA-N
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Description

4-(3-oxo-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl)benzonitrile is a versatile compound with a unique structure that includes an indazole moiety.

Preparation Methods

The synthesis of 4-(3-oxo-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl)benzonitrile typically involves multiple stepsIndustrial production methods may involve optimizing these steps to increase yield and purity .

Chemical Reactions Analysis

4-(3-oxo-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. .

Scientific Research Applications

4-(3-oxo-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(3-oxo-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with various enzymes and receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

4-(3-oxo-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl)benzonitrile can be compared with other indazole derivatives. Similar compounds include:

  • 2-phenylindazole
  • 3-methylindazole
  • 5-nitroindazole What sets this compound apart is its unique combination of the indazole ring with the benzonitrile group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

4-(3-oxo-4,5,6,7-tetrahydro-3aH-indazol-2-yl)benzonitrile

InChI

InChI=1S/C14H13N3O/c15-9-10-5-7-11(8-6-10)17-14(18)12-3-1-2-4-13(12)16-17/h5-8,12H,1-4H2

InChI Key

KAONMGJPCLXUGI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=O)C2C1)C3=CC=C(C=C3)C#N

Origin of Product

United States

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